REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH2:19][CH2:18][O:17][C:16]([C:25](OCC)=[O:26])([C:20](OCC)=[O:21])[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[CH2:7]([N:14]1[CH2:19][CH2:18][O:17][C:16]([CH2:20][OH:21])([CH2:25][OH:26])[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
8.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(OCC1)(C(=O)OCC)C(=O)OCC)=O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled bath
|
Type
|
TEMPERATURE
|
Details
|
Then the whole was warmed up to 65° C. (inner temperature)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The whole was cooled with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled bath
|
Type
|
STIRRING
|
Details
|
The whole was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the whole was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the whole was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
to yield white solid, which
|
Type
|
CUSTOM
|
Details
|
was collected by filteration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |